Benzyl alcohol, alpha-(1-(butylamino)ethyl)-4-isobutylthio-
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Overview
Description
Benzyl alcohol, alpha-(1-(butylamino)ethyl)-4-isobutylthio- is a complex organic compound with a unique structure that combines benzyl alcohol with butylamino and isobutylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl alcohol, alpha-(1-(butylamino)ethyl)-4-isobutylthio- typically involves multiple steps. One common method includes the reaction of benzyl alcohol with butylamine and isobutylthiol under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include purification steps such as distillation or crystallization to isolate the final product. Safety measures are crucial due to the potential hazards associated with the reactants and the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzyl alcohol, alpha-(1-(butylamino)ethyl)-4-isobutylthio- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce simpler alcohols or hydrocarbons.
Scientific Research Applications
Benzyl alcohol, alpha-(1-(butylamino)ethyl)-4-isobutylthio- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use in drug development or as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of benzyl alcohol, alpha-(1-(butylamino)ethyl)-4-isobutylthio- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler compound with similar structural features but lacking the butylamino and isobutylthio groups.
Phenylmethanol: Another related compound with a similar core structure.
Alpha-toluenol: Shares some structural similarities but differs in functional groups.
Uniqueness
Benzyl alcohol, alpha-(1-(butylamino)ethyl)-4-isobutylthio- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
54767-63-4 |
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Molecular Formula |
C17H29NOS |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
2-(butylamino)-1-[4-(2-methylpropylsulfanyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C17H29NOS/c1-5-6-11-18-14(4)17(19)15-7-9-16(10-8-15)20-12-13(2)3/h7-10,13-14,17-19H,5-6,11-12H2,1-4H3 |
InChI Key |
KUEGASBEGHOAOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C(C1=CC=C(C=C1)SCC(C)C)O |
Origin of Product |
United States |
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